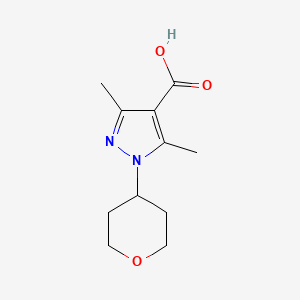3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1342464-27-0
Cat. No.: VC2847983
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1342464-27-0 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-3-5-16-6-4-9/h9H,3-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | OXLQZJMKYWSCAN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2CCOCC2)C)C(=O)O |
| Canonical SMILES | CC1=C(C(=NN1C2CCOCC2)C)C(=O)O |
Introduction
Chemical Identity and Properties
Basic Information
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is identified by the following characteristics:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1342464-27-0 |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid |
| Synonyms | 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid; 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)- |
| MDL Number | MFCD19611566 |
The compound contains several key structural elements: a pyrazole core with methyl substituents at positions 3 and 5, a tetrahydropyran ring connected to the N1 position of the pyrazole, and a carboxylic acid group at position 4 of the pyrazole ring .
Structural Characteristics
The molecular structure of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid features:
-
A pyrazole ring with two nitrogen atoms in adjacent positions
-
Methyl groups at positions 3 and 5 of the pyrazole ring
-
A tetrahydropyran ring connected to the N1 position of the pyrazole
-
A carboxylic acid group at position 4 of the pyrazole ring
This specific substitution pattern contributes to the compound's chemical behavior, including its solubility, acidity, and potential for hydrogen bonding interactions .
Chemical Reactivity
Functional Group Reactivity
The carboxylic acid functional group in 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is capable of participating in typical carboxylic acid reactions, including:
-
Esterification - reaction with alcohols to form esters
-
Amidation - reaction with amines to form amides
-
Reduction - conversion to alcohols or aldehydes
-
Decarboxylation - loss of carbon dioxide under specific conditions
Structural Comparison with Related Compounds
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid shares structural similarities with other pyrazole derivatives and can be compared with related compounds to highlight its unique features:
Comparison Table
| Compound | Structural Differences | Similarity |
|---|---|---|
| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Contains a boronic acid pinacol ester at position 4 instead of a carboxylic acid; Tetrahydropyran attachment at position 2 instead of 4 | Same core pyrazole ring with 3,5-dimethyl substitution and a tetrahydropyran group |
| (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid | Contains a boronic acid at position 4 instead of a carboxylic acid; Tetrahydropyran attachment at position 2 instead of 4 | Same core pyrazole ring with 3,5-dimethyl substitution and a tetrahydropyran group |
| 3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid | Tetrahydropyran attachment at position 2 instead of 4 | Same core structure with different attachment point of the tetrahydropyran ring |
The positional isomerism of the tetrahydropyran attachment and the different functional groups at position 4 can significantly influence the compound's properties and potential applications .
Research Status and Challenges
Current Research Status
Research on 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid appears to be limited, with few specific studies documented in the scientific literature. The compound is primarily known as a chemical entity available for research purposes, but detailed investigations into its properties, synthesis optimization, and biological activities remain to be extensively explored.
Research Challenges
Several challenges exist in the study of this compound:
-
Limited documentation of efficient synthetic routes
-
Lack of comprehensive biological activity screening
-
Need for structure-activity relationship studies to understand the impact of the specific substitution pattern
-
Limited information on physicochemical properties and stability
Future Research Directions
Based on the current state of knowledge, future research on 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid could focus on:
-
Development and optimization of synthetic methodologies
-
Comprehensive biological activity screening
-
Investigation of structure-activity relationships
-
Exploration of derivatization strategies to enhance specific properties
-
Detailed characterization of physicochemical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume